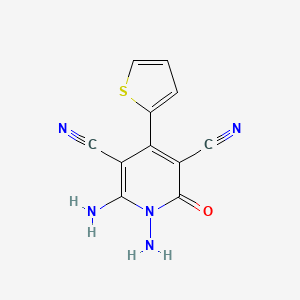

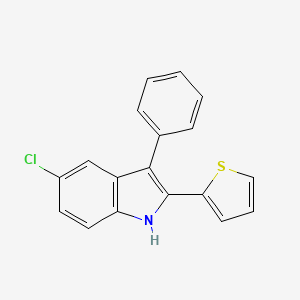

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-3-phenyl-2-(2-thienyl)-1H-indole” is a chemical compound that has been mentioned in a US patent application for IL17 and IFN-GAMMA inhibition for the treatment of autoimmune inflammation . The patent application suggests that this compound could potentially be used as an anti-inflammatory and immunomodulatory agent .

Scientific Research Applications

Synthesis and Structural Analysis

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole and its derivatives are key intermediates in the synthesis of various biologically active compounds. They are synthesized through methods like the Ullmann reaction, which requires optimization for yield and purity improvements. These compounds are characterized by spectroscopic techniques, confirming their structures and elucidating their molecular conformations and interactions through methods like X-ray diffraction and DFT calculations. Such detailed analysis aids in understanding the molecular basis of their biological activities and potential applications in drug development (Li et al., 2011).

Biological Activities and Potential Therapeutic Applications

Compounds containing the this compound scaffold exhibit a range of biological activities, including anti-tuberculosis, anti-inflammatory, and potential anti-cancer properties. Their biological activities are attributed to their ability to interact with DNA and proteins, influencing cellular processes crucial for disease pathogenesis. This makes them promising candidates for the development of new therapeutic agents targeting various diseases (Geetha et al., 2019).

Applications in Organic Electronics and Photovoltaics

Derivatives of this compound also find applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. Their unique electronic properties, such as charge transport and photovoltaic performance, are enhanced through structural modifications, making them suitable for use in energy-related applications. This includes the development of high-efficiency dye-sensitized solar cells and OLEDs with low efficiency roll-off, highlighting their potential for contributing to advances in renewable energy technologies (Ji et al., 2020).

Chemical Engineering and Material Science

In material science, the thieno[3,2-b]indole moiety, a core component of this compound, is utilized in creating novel conducting polymers and other materials. These materials exhibit significant electrochemical properties, making them suitable for a wide range of applications, from sensors to energy storage devices. The versatility and functionality of these polymers are indicative of the broad potential of this compound derivatives in advancing material science and engineering (Mezlova et al., 2005).

Future Directions

The future directions for research on “5-chloro-3-phenyl-2-(2-thienyl)-1H-indole” could potentially include further investigation into its anti-inflammatory and immunomodulatory properties, as suggested by the patent application . Additionally, more research could be done to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name |

5-chloro-3-phenyl-2-thiophen-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNS/c19-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)18(20-15)16-7-4-10-21-16/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNZONDVGPDCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)

![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)

![Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2971580.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)

![7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid](/img/structure/B2971584.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2971585.png)